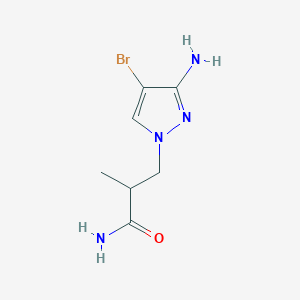

3-(3-Amino-4-bromo-1H-pyrazol-1-YL)-2-methylpropanamide

説明

This compound features a pyrazole ring substituted with an amino group at position 3 and a bromine atom at position 2.

特性

分子式 |

C7H11BrN4O |

|---|---|

分子量 |

247.09 g/mol |

IUPAC名 |

3-(3-amino-4-bromopyrazol-1-yl)-2-methylpropanamide |

InChI |

InChI=1S/C7H11BrN4O/c1-4(7(10)13)2-12-3-5(8)6(9)11-12/h3-4H,2H2,1H3,(H2,9,11)(H2,10,13) |

InChIキー |

DBSZJDNXTKDHRG-UHFFFAOYSA-N |

正規SMILES |

CC(CN1C=C(C(=N1)N)Br)C(=O)N |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Amino-4-bromo-1H-pyrazol-1-YL)-2-methylpropanamide typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone or β-keto ester.

Bromination: The pyrazole ring is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromo substituent at the 4-position.

Amination: The bromo-substituted pyrazole undergoes nucleophilic substitution with an amine to introduce the amino group at the 3-position.

Amidation: Finally, the resulting 3-amino-4-bromo-1H-pyrazole is reacted with 2-methylpropanoyl chloride to form the desired amide.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

化学反応の分析

Types of Reactions:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The bromo substituent can be reduced to a hydrogen atom using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

Substitution: The bromo substituent can undergo nucleophilic substitution reactions with various nucleophiles, such as amines, thiols, or alkoxides, to form new derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.

Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products:

Oxidation: Nitro or nitroso derivatives.

Reduction: Dehalogenated pyrazole derivatives.

Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

科学的研究の応用

Chemistry:

Building Block: Used as a building block for the synthesis of more complex molecules in organic synthesis.

Catalysis: Potential use as a ligand in coordination chemistry for catalysis.

Biology and Medicine:

Drug Development:

Enzyme Inhibition: May act as an inhibitor for certain enzymes, making it useful in biochemical research.

Industry:

Materials Science: Potential use in the development of new materials with specific properties, such as conductivity or fluorescence.

作用機序

The mechanism of action of 3-(3-Amino-4-bromo-1H-pyrazol-1-YL)-2-methylpropanamide would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The amino and bromo substituents on the pyrazole ring can participate in hydrogen bonding, halogen bonding, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

類似化合物との比較

Structural and Functional Group Variations

The following compounds share a brominated pyrazole core but differ in substituents and appended groups:

Key Observations:

- Amino vs.

- Amide Linkage : The 2-methylpropanamide group in the target compound is structurally simpler than Anamorelin’s indole-containing amide, which may reduce molecular weight and complexity .

- Halogenation : Bromine is a common substituent across analogs, likely contributing to electronic effects and metabolic stability. The dual bromination in Example 5.20 may increase steric hindrance .

Spectral and Physicochemical Properties

- IR Spectroscopy :

- NMR Spectroscopy: The 3-amino group in the target compound would likely cause downfield shifts in pyrazole protons (cf. Compound 17’s H-pyrrole at δ 7.56) . ’s 4-hydroxyphenyl group would introduce aromatic protons near δ 7.0–7.5, distinct from the target’s aliphatic methylpropanamide .

生物活性

3-(3-Amino-4-bromo-1H-pyrazol-1-YL)-2-methylpropanamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 3-(3-Amino-4-bromo-1H-pyrazol-1-YL)-2-methylpropanamide is C7H11BrN4O, with a molecular weight of approximately 247.09 g/mol. The compound features a pyrazole ring substituted with an amino group and a bromine atom, along with an N-methylpropanamide functional group that enhances its reactivity and biological activity.

Research indicates that this compound exhibits significant biological activity through various mechanisms:

- Enzyme Inhibition : It has been shown to modulate the activity of specific enzymes, which may contribute to its anti-inflammatory and anticancer properties.

- Receptor Binding : The compound interacts with various biological receptors, influencing signaling pathways that are critical for cellular responses in disease contexts.

Anti-inflammatory Properties

Studies have highlighted the potential of 3-(3-Amino-4-bromo-1H-pyrazol-1-YL)-2-methylpropanamide as an anti-inflammatory agent. For instance, compounds structurally related to it have demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro . The following table summarizes some findings related to its anti-inflammatory effects:

Anticancer Activity

The anticancer potential of this compound is under investigation, with initial studies suggesting it may inhibit tumor growth through modulation of specific signaling pathways. For example, the depletion of certain kinases has been linked to tumor growth inhibition, indicating a possible role for this compound in cancer therapy .

Case Studies

Several case studies have evaluated the biological activity of pyrazole derivatives similar to 3-(3-Amino-4-bromo-1H-pyrazol-1-YL)-2-methylpropanamide:

- Study on MAO Inhibition : A series of pyrazole derivatives were synthesized and tested for their ability to inhibit monoamine oxidase (MAO) enzymes, which play a role in neurodegenerative diseases. Some compounds exhibited high selectivity and potency against both MAO-A and MAO-B isoforms .

- Anti-tubercular Activity : Research has shown that certain pyrazole derivatives can inhibit Mycobacterium tuberculosis at low concentrations, indicating potential applications in treating tuberculosis .

Future Directions

Given its promising biological activities, further research is warranted to fully elucidate the mechanisms underlying the effects of 3-(3-Amino-4-bromo-1H-pyrazol-1-YL)-2-methylpropanamide. Future studies should focus on:

- Detailed pharmacokinetic studies to assess absorption, distribution, metabolism, and excretion (ADME) properties.

- In vivo studies to evaluate therapeutic efficacy and safety profiles.

- Exploration of structural modifications to enhance biological activity and specificity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。